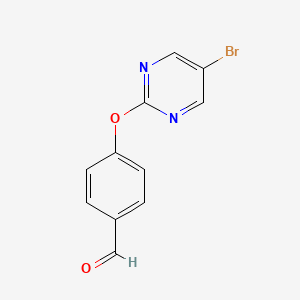

![molecular formula C12H9F3N2O2 B1291039 2-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]benzoic acid CAS No. 910037-16-0](/img/structure/B1291039.png)

2-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]benzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related compounds has been studied. For example, “2-(Trifluoromethyl)benzoic acid” was used in the synthesis of 1,3,4-oxadiazole derivatives . A practical synthetic method for functionalized 1-methyl-3/5-(trifluoromethyl)-1H-pyrazoles has also been reported .Molecular Structure Analysis

The molecular structure of related compounds can be analyzed using various techniques. For instance, the ¹H NMR Spectra and Interpretation can be used to analyze the structure of similar compounds .Chemical Reactions Analysis

The chemical reactions involving related compounds have been studied. For instance, the kinetics of internal acyl migration and hydrolysis of the synthetic β-1-O-acyl-D-glucopyranuronates of 2-, 3-, and 4-(trifluoromethyl)benzoic acids in phosphate buffer was studied .Physical And Chemical Properties Analysis

The physical and chemical properties of related compounds have been documented. For example, “3-(Trifluoromethyl)benzoic acid” has a boiling point of 238.5 °C/775 mmHg and a melting point of 104-106 °C .Aplicaciones Científicas De Investigación

Antimicrobial Agent Development

This compound has been utilized in the synthesis of pyrazole derivatives that exhibit potent growth inhibition of drug-resistant bacteria . These derivatives have shown effectiveness against MRSA (methicillin-resistant Staphylococcus aureus) and VRE (vancomycin-resistant Enterococci), which are significant threats in healthcare settings due to their resistance to multiple antibiotics.

Agricultural Chemical Synthesis

The trifluoromethyl group in the compound’s structure is beneficial in creating molecules for pesticides and insecticides . The presence of this group can enhance the biological activity of these molecules, making them more effective in protecting crops from pests.

Anti-Inflammatory Applications

Derivatives of this compound have been explored for their role in regulating central inflammation and controlling brain inflammation processes . This application is particularly relevant in the treatment of neuroinflammatory diseases.

Pharmaceutical Solubility Studies

The solubility of this compound in dense carbon dioxide has been evaluated to understand the influence of fluorination on the solubility of organic pharmaceuticals . This research is crucial for the development of new drug delivery systems that utilize supercritical fluids.

Chemical Synthesis Intermediate

As an intermediate in organic synthesis, this compound is used in the preparation of various organic molecules, including those with potential pharmaceutical applications . Its unique structure allows for the introduction of the trifluoromethyl group into other compounds, which can significantly alter their chemical and physical properties.

Analytical Chemistry Standard

In analytical chemistry, this compound has been used as an internal standard during the ultra-trace analysis of fluorinated aromatic carboxylic acids by GC/MS methods . This application underscores its importance in ensuring the accuracy and precision of analytical measurements.

Safety and Hazards

Mecanismo De Acción

Target of Action

Similar compounds have been found to targetCaspase-1 , a cysteine protease involved in the initiation of inflammation and cell death .

Mode of Action

It’s worth noting that the compound might interact with its targets through aSuzuki–Miyaura (SM) cross-coupling reaction . This reaction involves the coupling of an organoboron compound (like our compound) with a halide or pseudohalide using a palladium catalyst .

Biochemical Pathways

Given its potential interaction with caspase-1, it could be involved in theinflammatory response and apoptosis pathways .

Pharmacokinetics

The solubility of similar compounds in dense carbon dioxide has been studied, which could impact the compound’s bioavailability .

Result of Action

If it does indeed target caspase-1, it could potentially modulate the inflammatory response and induce apoptosis .

Propiedades

IUPAC Name |

2-[2-methyl-5-(trifluoromethyl)pyrazol-3-yl]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9F3N2O2/c1-17-9(6-10(16-17)12(13,14)15)7-4-2-3-5-8(7)11(18)19/h2-6H,1H3,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADEAPHCAMGDLFU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C(F)(F)F)C2=CC=CC=C2C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9F3N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60640360 |

Source

|

| Record name | 2-[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60640360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]benzoic acid | |

CAS RN |

910037-16-0 |

Source

|

| Record name | 2-[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=910037-16-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60640360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(Benzo[d][1,3]dioxol-5-yl)-1-benzyl-6-oxopiperidine-3-carboxylic acid](/img/structure/B1290975.png)

![3-[(5-Bromo-2-pyrimidinyl)oxy]benzenecarbaldehyde](/img/structure/B1290980.png)